molecular formula C8H7BrFNO B2799268 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone CAS No. 1934470-94-6

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone

Cat. No.: B2799268
CAS No.: 1934470-94-6
M. Wt: 232.052
InChI Key: MCKAIVUMHVLUIO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is a halogenated acetophenone derivative with a phenyl ring substituted at the 2-, 4-, and 5-positions by amino, fluoro, and bromo groups, respectively. The amino group enhances hydrogen-bonding capacity, while the electron-withdrawing bromo and fluoro substituents influence electronic properties and stability.

Properties

IUPAC Name

1-(2-amino-5-bromo-4-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKAIVUMHVLUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934470-94-6
Record name 1-(2-amino-5-bromo-4-fluorophenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 2-amino-5-bromo-4-fluoroacetophenone with ethanone under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_{9}H8_{8}BrF N
  • Molecular Weight : 232.052 g/mol
  • CAS Number : 1934470-94-6

The compound features a bromine and fluorine substitution on the phenyl ring, which can influence its biological activity and interaction with biological targets.

Anticancer Activity

Compounds similar to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives of bromoindoles have shown promising results in inhibiting cell growth in lung (A549) and cervical (HeLa) cancer cells. These studies indicate that modifications to the phenyl ring can enhance anticancer properties through mechanisms such as apoptosis induction and tubulin polymerization inhibition .

Antimicrobial Properties

Research into related compounds has highlighted their potential as antibacterial and antifungal agents. The presence of halogen atoms (bromine and fluorine) is often associated with increased antimicrobial activity due to enhanced lipophilicity and the ability to disrupt microbial membranes . This suggests that this compound may exhibit similar properties, warranting further investigation.

Neuropharmacological Effects

Some derivatives of phenyl ethanones have been studied for their neuropharmacological effects, including analgesic and anti-inflammatory activities. The incorporation of amino groups can enhance interaction with neurotransmitter receptors, potentially leading to therapeutic effects in pain management and inflammation .

Case Studies and Research Findings

While specific studies on this compound are scarce, insights can be drawn from related compounds:

CompoundActivityReference
7-acetamido-2-aryl-5-bromoindolesCytotoxicity against A549 and HeLa cells
Hydrazinecarbothioamide derivativesAntitubercular activity
Oxadiazole derivativesAnticancer and antimicrobial properties

These studies underscore the importance of structural modifications in enhancing biological activity, suggesting that similar approaches could be applied to explore the efficacy of this compound.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent positions, halogens, or functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Phenyl Ring) Functional Groups Molecular Weight Key Applications/Properties
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone 2-NH₂, 4-F, 5-Br Ethanone ~217.04* Drug development, materials science
1-(5-Amino-2-bromophenyl)ethanone 2-Br, 5-NH₂ Ethanone 214.06 Synthetic intermediate
1-(4-Bromo-2-fluorophenyl)ethanone 2-F, 4-Br Ethanone 217.04 Building block for Suzuki couplings
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 2-OH, 5-F, 2-Br (ketone) Hydroxyacetophenone 233.04 Antibacterial studies
1-(2-Amino-5-chloro-4-fluorophenyl)-2-chloroethanone 2-NH₂, 4-F, 5-Cl, 2-Cl (ketone) Ethanone 238.02 Research chemical

*Estimated based on analogs (e.g., ).

Physicochemical Properties

  • Solubility: The amino group in the target compound enhances polar solvent solubility (e.g., DMSO, methanol) compared to hydroxyl or halogen-only analogs .
  • Stability : Electron-withdrawing groups (Br, F) increase stability under acidic conditions but may reduce nucleophilic reactivity at the ketone position .
  • Crystallography : Substitution patterns influence crystal packing; para-fluoro and meta-bromo groups likely enhance dipole interactions, affecting material properties .

Research Findings and Key Differences

  • Antioxidant Activity: Hydroxyacetophenones (e.g., phloroacetophenone) show radical scavenging due to phenolic -OH groups, whereas the target compound’s amino group may offer alternative redox pathways .
  • Drug Development : The trifluoro analog’s higher stability and lipophilicity make it preferable for blood-brain barrier penetration compared to the target compound .

Biological Activity

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, also known as a derivative of phenylketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrF N2O
  • Molecular Weight : 232.05 g/mol
  • CAS Number : 1934470-94-6

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of an appropriate phenyl precursor followed by amination. The synthetic route can vary based on the desired yield and purity, often utilizing methods such as nucleophilic substitution or electrophilic aromatic substitution.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures show significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds range from 15.625 to 125 μM, demonstrating their potential as antimicrobial agents .
  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds related to this compound have been evaluated for their cytotoxic effects on human lung (A549) and cervical (HeLa) cancer cells. The most active derivatives were found to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Protein Synthesis Inhibition : Similar compounds have demonstrated the ability to inhibit protein synthesis pathways, leading to bactericidal effects .
  • Apoptosis Induction : The compound can trigger programmed cell death through caspase-dependent pathways in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Studies

  • Antibacterial Study :
    • A study evaluated the antibacterial efficacy of various derivatives against MRSA and other strains. The compound exhibited a notable bactericidal effect with MIC values comparable to standard antibiotics like gentamicin .
  • Cytotoxicity Evaluation :
    • In vitro studies on A549 and HeLa cell lines revealed that certain derivatives significantly inhibited cell growth compared to conventional chemotherapeutics. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhanced cytotoxicity .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC 15.625–125 μM
AnticancerInduces apoptosis in A549/HeLa
Protein synthesis inhibitionBactericidal against MRSA

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